molecular formula C25H24N6O3S B12042627 N-[4-(acetylamino)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 477329-08-1

N-[4-(acetylamino)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12042627
CAS No.: 477329-08-1
M. Wt: 488.6 g/mol
InChI Key: DPLVUZLOIYWELD-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, an ethoxyphenyl group, a pyridinyl group, and a triazolyl group, all connected through a sulfanyl-acetamide linkage.

Properties

CAS No.

477329-08-1

Molecular Formula

C25H24N6O3S

Molecular Weight

488.6 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H24N6O3S/c1-3-34-22-12-10-21(11-13-22)31-24(18-5-4-14-26-15-18)29-30-25(31)35-16-23(33)28-20-8-6-19(7-9-20)27-17(2)32/h4-15H,3,16H2,1-2H3,(H,27,32)(H,28,33)

InChI Key

DPLVUZLOIYWELD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the acetylation of 4-aminophenyl, followed by the introduction of the ethoxyphenyl and pyridinyl groups through various coupling reactions. The final step involves the formation of the triazolyl group and its attachment to the sulfanyl-acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed to purify the final product. The use of catalysts and controlled reaction environments can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and sulfanyl-acetamide compounds. Examples include:

  • N-[4-(acetylamino)phenyl]-2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-[4-(acetylamino)phenyl]-2-{[4-(4-propoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-[4-(acetylamino)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Biological Activity

The compound N-[4-(acetylamino)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS Number: 477329-08-1) is a complex organic molecule that has garnered attention for its potential biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Structure

The compound features a triazole ring, which is known for its diverse biological properties. The presence of the acetylamino group and ethoxyphenyl moiety contributes to its structural complexity and potential pharmacological effects.

Chemical Formula

  • Chemical Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol

Research indicates that compounds similar to N-[4-(acetylamino)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may exhibit various biological activities through several mechanisms:

  • Anticancer Activity :
    • In vitro studies have demonstrated that triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, related compounds have shown effectiveness against leukemia cell lines by targeting specific kinases involved in cell growth regulation .
  • Anti-inflammatory Effects :
    • The presence of the acetylamino group suggests potential anti-inflammatory properties, as similar structures have been reported to inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling .
  • Antimicrobial Properties :
    • Some derivatives exhibit antimicrobial activity against various pathogens, indicating that this compound may also possess similar properties due to its structural components .

Pharmacological Studies

Several studies have evaluated the biological activity of related compounds:

StudyFindings
Study 1Demonstrated significant inhibition of cancer cell growth at concentrations ranging from 0.3 to 1.2 µM .
Study 2Showed that triazole derivatives exhibited anti-inflammatory effects by downregulating TNF-alpha production in macrophages .
Study 3Identified antimicrobial efficacy against Gram-positive and Gram-negative bacteria, highlighting the potential for therapeutic applications in infectious diseases .

Case Study 1: Anticancer Efficacy

A study evaluating a similar triazole compound revealed that it effectively inhibited the growth of MV4-11 leukemia cells with an IC50 value of approximately 0.5 µM. The mechanism involved the downregulation of ERK1/2 signaling pathways, leading to reduced cell proliferation and increased apoptosis rates.

Case Study 2: Anti-inflammatory Response

In another investigation, a derivative of this compound was tested for its anti-inflammatory properties in a murine model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers when treated with the compound, suggesting its potential as an anti-inflammatory agent.

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